molecular formula C17H12ClF3N4OS2 B2747758 N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE CAS No. 708997-60-8

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B2747758
CAS No.: 708997-60-8
M. Wt: 444.88
InChI Key: PZWVPKGPQMRDRO-UHFFFAOYSA-N
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Description

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 2-chloro-5-(trifluoromethyl)benzyl group and a pyrimidine-2-ylsulfanyl moiety. Key features include:

  • Thiazole ring: Enhances metabolic stability and electron-deficient character.
  • Trifluoromethyl group: Improves lipophilicity and resistance to oxidative degradation.
  • Pyrimidine sulfanyl group: May facilitate hydrogen bonding or π-π interactions with biological targets.

Properties

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4OS2/c18-13-3-2-11(17(19,20)21)6-10(13)7-12-8-24-16(28-12)25-14(26)9-27-15-22-4-1-5-23-15/h1-6,8H,7,9H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWVPKGPQMRDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyrimidine Derivatives: The final step involves coupling the thiazole intermediate with a pyrimidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Material Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating the biological activity of the target. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-Based Derivatives

Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

  • Core structure : Pyrazole instead of thiazole.
  • Substituents: 4-Chlorophenyl and cyano groups.
  • Bioactivity : Linked to insecticidal activity as a precursor to Fipronil derivatives .
  • Key differences : Pyrazole’s electron-rich nature may reduce metabolic stability compared to thiazole. The absence of a sulfanyl group limits interactions with sulfur-binding enzymes.

Triazole-Thioacetamides

Compound : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (573943-16-5; )

  • Core structure : 1,2,4-Triazole with ethyl and pyridinyl substituents.
  • Substituents : Similar 2-chloro-5-(trifluoromethyl)phenyl group as the target compound.
  • Bioactivity: Unspecified in evidence, but triazoles are known for antifungal and kinase inhibitory activity.
  • The pyridinyl group may enhance metal coordination .

Tetrazole-Thiadiazole Hybrids

Compound : 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()

  • Core structure : Tetrazole and thiadiazole rings.
  • Substituents : Chloro-methylphenyl and ethyl groups.
  • Bioactivity : Tetrazoles are bioisosteres for carboxylic acids, improving bioavailability.
  • Key differences : Thiadiazole’s electron-withdrawing nature may increase acidity. The ethyl group on thiadiazole could enhance lipophilicity compared to the target compound’s pyrimidine sulfanyl group .

Quinazolinone-Thioacetamides

Compound : 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (477332-87-9; )

  • Core structure: Quinazolinone fused ring.
  • Substituents : p-Tolyl and trifluoromethylphenyl groups.
  • Bioactivity: Quinazolinones are associated with anticancer and antimicrobial activity.
  • Key differences : The fused ring system increases molecular weight (MW: ~450 g/mol) and may reduce solubility compared to the target compound (MW: ~480 g/mol) .

Comparative Analysis Table

Property/Feature Target Compound Pyrazole Derivative Triazole Derivative Tetrazole-Thiadiazole Quinazolinone
Core Heterocycle Thiazole Pyrazole 1,2,4-Triazole Tetrazole/Thiadiazole Quinazolinone
Key Substituents CF₃, Pyrimidine-SH Cl, CN Pyridinyl, Ethyl Cl-MePh, Ethyl p-Tolyl, CF₃
Molecular Weight (g/mol) ~480 ~320 ~470 ~420 ~450
logP (Predicted) ~3.5 ~2.8 ~3.2 ~3.0 ~3.8
Bioactivity Undisclosed (Potential agrochemical) Insecticidal Kinase inhibition (hypothesized) Bioavailability enhancer Anticancer
Metabolic Stability High (Thiazole + CF₃) Moderate (Pyrazole) Moderate-High (Triazole) Low (Tetrazole) Low (Quinazolinone)

Research Findings and Implications

  • Thiazole vs. Pyrazole : The target compound’s thiazole core likely offers superior metabolic stability over pyrazole derivatives, critical for long-lasting agrochemical effects .
  • Sulfanyl Group Positioning : The pyrimidine sulfanyl group in the target compound may provide stronger target binding than triazole or tetrazole analogues, as pyrimidines mimic nucleic acid bases .
  • Lipophilicity: The trifluoromethyl group in the target compound and quinazolinone derivative increases logP, favoring membrane penetration but risking solubility issues .

Biological Activity

N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic compound characterized by a complex structure that includes a thiazole moiety, a pyrimidine group, and various halogenated substituents. The presence of these functional groups suggests potential for diverse biological activities, which has prompted research into its pharmacological properties.

Structural Overview

The compound's structure can be broken down into key components that contribute to its biological activity:

Component Description
Thiazole Ring Known for antimicrobial and anticancer properties.
Pyrimidine Group Associated with antiviral activity and enzyme inhibition.
Chloro and Trifluoromethyl Substituents Enhance lipophilicity and may improve bioactivity compared to other compounds.

Antimicrobial Properties

Compounds containing thiazole rings have been extensively studied for their antimicrobial effects. For instance, derivatives of thiazoles have shown activity against various bacterial strains and fungi. Preliminary studies suggest that this compound may exhibit similar properties due to its structural features .

Anticancer Activity

Research indicates that thiazole derivatives often possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models .

Antiviral Activity

The pyrimidine component of the compound is noteworthy for its potential antiviral activity. Studies have shown that pyrimidine derivatives can inhibit viral replication in various cell lines, including those infected with hepatitis B virus (HBV) and other viruses . The specific interactions within viral pathways remain an area of active research.

Case Studies and Experimental Findings

  • Antimicrobial Testing : In vitro assays conducted on related thiazole compounds have reported Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, suggesting that the new compound may also show strong antimicrobial activity.
  • Antitumor Studies : Preclinical trials involving structurally similar compounds have indicated significant reductions in tumor size in animal models, highlighting the therapeutic potential of this class of compounds .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound can effectively bind to target enzymes involved in cancer progression and viral replication, providing insights into its mechanism of action .

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